molecular formula C20H20N6O2 B11449022 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11449022
M. Wt: 376.4 g/mol
InChI Key: BVRGXTDIVRHUMR-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a methyl group attached to a pyrimido-triazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with 2,4,6-trichloro-1,3,5-triazine to form an intermediate, which is then reacted with 3-pyridinecarboxaldehyde and methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction time and improve efficiency . Additionally, the use of green solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-ethoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H20N6O2/c1-3-28-16-8-6-15(7-9-16)23-19-24-18(14-5-4-10-21-12-14)26-17(27)11-13(2)22-20(26)25-19/h4-12,18H,3H2,1-2H3,(H2,22,23,24,25)

InChI Key

BVRGXTDIVRHUMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CN=CC=C4

Origin of Product

United States

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